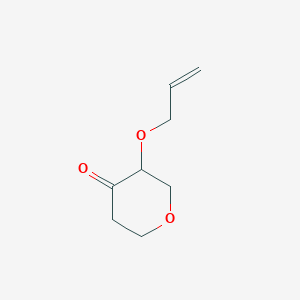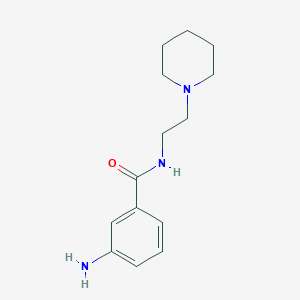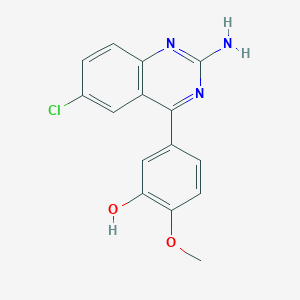
5-(2-Amino-6-chloroquinazolin-4-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Amino-6-chloroquinazolin-4-yl)-2-methoxyphenol is a complex organic compound that belongs to the class of quinazolines. This compound is characterized by the presence of an amino group, a chloro group, and a methoxyphenol moiety attached to a quinazoline core. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-6-chloroquinazolin-4-yl)-2-methoxyphenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-amino-6-chloroquinazoline, which is then reacted with 2-methoxyphenol under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-6-chloroquinazolin-4-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under conditions like reflux in polar solvents
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Amino or thiol-substituted quinazolines
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, as quinazoline derivatives are known to exhibit cytotoxic effects against cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Amino-6-chloroquinazolin-4-yl)-2-methoxyphenol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloroquinazoline: Lacks the methoxyphenol moiety but shares the quinazoline core.
2-Methoxyphenol: Contains the methoxyphenol group but lacks the quinazoline structure.
4-Aminoquinazoline: Similar quinazoline structure but different substitution pattern.
Uniqueness
5-(2-Amino-6-chloroquinazolin-4-yl)-2-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino and chloro groups on the quinazoline core, along with the methoxyphenol moiety, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H12ClN3O2 |
|---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
5-(2-amino-6-chloroquinazolin-4-yl)-2-methoxyphenol |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-13-5-2-8(6-12(13)20)14-10-7-9(16)3-4-11(10)18-15(17)19-14/h2-7,20H,1H3,(H2,17,18,19) |
InChI Key |
TWEZWRWJRZIDGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B13869855.png)
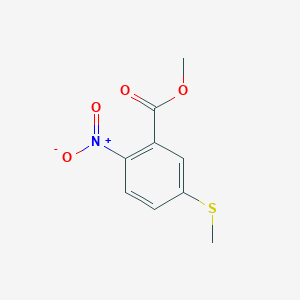
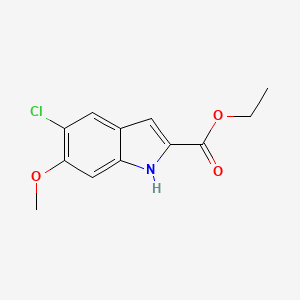
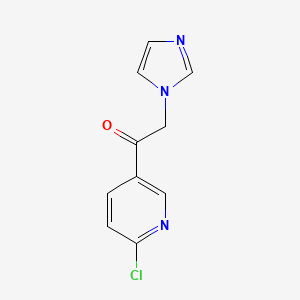
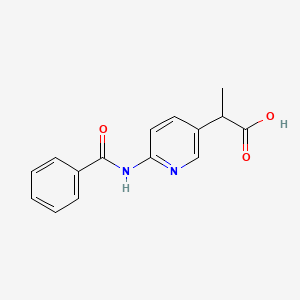
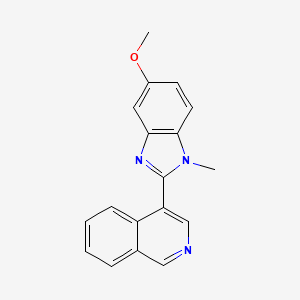
![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)
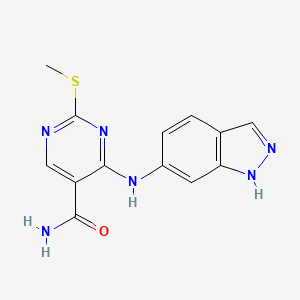
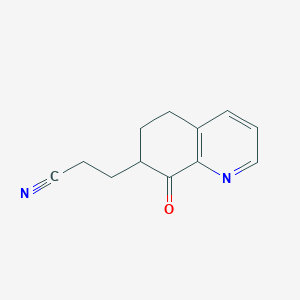
![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)
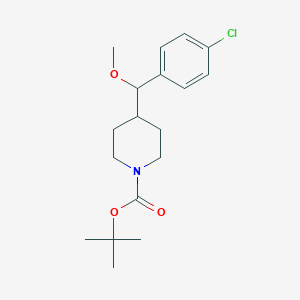
![phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B13869915.png)
